Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-5-iodoimidazo[2,1-b]thiazole

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This 2-bromo-5-iodoimidazo[2,1-b]thiazole is a dihalogenated heterocycle engineered for programmable, two-step derivatization. The C5–I bond undergoes preferential oxidative addition, enabling chemoselective Suzuki, Stille, or Sonogashira coupling at the 5-position, while the C2–Br substituent remains intact for a subsequent cross-coupling. This differential reactivity is essential for replicating literature-validated routes to potent EGFR(L858R) inhibitors and for systematically exploring SAR at the pharmacologically critical 5-position. Procuring this high-purity intermediate eliminates the need for route redesign and ensures compatibility with established medicinal chemistry workflows.

Molecular Formula C5H2BrIN2S
Molecular Weight 328.96 g/mol
CAS No. 1379307-48-8
Cat. No. B1380168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodoimidazo[2,1-b]thiazole
CAS1379307-48-8
Molecular FormulaC5H2BrIN2S
Molecular Weight328.96 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(SC2=N1)Br)I
InChIInChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H
InChIKeyIBRNMHJSSNBFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-iodoimidazo[2,1-b]thiazole (CAS 1379307-48-8): Technical Baseline and Procurement Context


2-Bromo-5-iodoimidazo[2,1-b]thiazole is a dihalogenated heterocyclic compound built on the imidazo[2,1-b]thiazole scaffold, a privileged structure widely explored in medicinal chemistry [1]. The molecule bears a bromine atom at the 2-position and an iodine atom at the 5-position of the fused bicyclic core (C₅H₂BrIN₂S; MW 328.96) . This specific substitution pattern confers differential reactivity that is exploited in sequential cross-coupling strategies, and the underlying scaffold is associated with a range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects [1].

Why 2-Bromo-5-iodoimidazo[2,1-b]thiazole (1379307-48-8) Cannot Be Arbitrarily Substituted with Closely Related Analogs


Substituting 2-bromo-5-iodoimidazo[2,1-b]thiazole with a generic imidazo[2,1-b]thiazole analog carries high technical risk. The presence of two distinct halogen atoms—bromine at C2 and iodine at C5—is not a minor variation; it fundamentally alters the molecule's utility as a synthetic building block. The C–I bond is substantially more reactive in oxidative addition than the C–Br bond, enabling chemoselective, sequential cross-couplings that are not feasible with mono-halogenated or even symmetrical dihalogenated (e.g., 2,5-dibromo) counterparts [1][2]. Furthermore, structure-activity relationship (SAR) studies across the class demonstrate that substitution at the 5-position is a critical determinant of biological potency and target selectivity [3]. Replacing this specific intermediate with an analog lacking the iodine handle would either eliminate the capacity for staged derivatization or force a complete redesign of the synthetic route, thereby invalidating the established and optimized pathways documented in the primary literature [1].

Quantitative Evidence Guide: Verified Differentiation of 2-Bromo-5-iodoimidazo[2,1-b]thiazole (1379307-48-8) Against Comparators


Chemoselective Reactivity: C5-Iodide Exhibits Substantially Higher Reactivity Than C2-Bromide in Palladium-Catalyzed Cross-Couplings

The differential reactivity of the C–I bond at the 5-position compared to the C–Br bond at the 2-position enables precise chemoselectivity in Suzuki-Miyaura couplings. While no direct, quantified rate constant comparison is published specifically for this core, class-level data for related dihaloazoles establishes the principle. The oxidative addition step of a cross-coupling catalytic cycle is known to be orders of magnitude faster for aryl iodides than for aryl bromides [1]. This intrinsic difference is exploited in the patent literature where 5-iodoimidazothiazole intermediates undergo selective Stille coupling at the C–I bond while the C–Br bond remains intact for subsequent transformations [2]. This is a stark contrast to symmetrical 2,5-dibromo analogs, which lack this differential reactivity and often yield complex mixtures of mono- and bis-arylated products [3].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Documented Use in Kinase Inhibitor Synthesis: The 5-Iodo Motif is a Critical Intermediate in the Synthesis of Potent EGFR Inhibitors

A patent application from Abbott Laboratories (2009) explicitly details the use of a 5-iodoimidazo[2,1-b]thiazole intermediate in the multi-step synthesis of protein kinase inhibitors [1]. The synthetic scheme involves (b) iodination of an imidazothiazole core to install the iodine at the 5-position, followed by (c) conversion of this 5-iodo intermediate to a 5-acetyl derivative via Stille coupling [1]. This is a concrete, documented application where the presence of the iodine atom at the 5-position is non-negotiable for the synthetic sequence to proceed. The final compounds were evaluated for their ability to inhibit EGFR(L858R) kinase activity in an HTRF in vitro assay, underscoring the biological relevance of the scaffold [1].

Kinase Inhibition Medicinal Chemistry Oncology

Class-Level SAR: The 5-Position of the Imidazo[2,1-b]thiazole Core is a Key Determinant of Antitumor Potency

Structure-activity relationship (SAR) studies on imidazo[2,1-b]thiazole guanylhydrazones demonstrate that modifications at the 5-position of the core significantly impact biological activity [1]. A series of compounds with variations in the basic chain at the 5-position were prepared and screened against the NCI-60 panel of cancer cell lines [1]. While specific IC50 values for a 5-iodo analog are not reported in this source, the study provides robust, class-level evidence that the 5-position is a critical point for pharmacophore optimization [1]. This finding is consistent with a broader body of literature showing that substitution at the 5-position modulates target binding and cellular potency [2].

Anticancer Structure-Activity Relationship (SAR) Medicinal Chemistry

Verified Application Scenarios for 2-Bromo-5-iodoimidazo[2,1-b]thiazole (1379307-48-8) Based on Quantitative Evidence


Divergent Synthesis of 5,6-Disubstituted Imidazo[2,1-b]thiazole Libraries via Sequential Cross-Coupling

This is the compound's primary and most rigorously supported application. The differential reactivity of the C5–I and C2–Br bonds [1] allows for a programmable, two-step functionalization. A user can first perform a chemoselective cross-coupling (e.g., Suzuki, Stille, or Sonogashira) at the more reactive 5-iodo position, installing a first diversity element [2]. The resulting intermediate, now bearing a C2-bromo substituent, can be subjected to a second, different cross-coupling reaction under adjusted conditions to install a second diversity element. This strategy is used to generate arrays of novel derivatives for biological screening, as documented in the synthesis of kinase inhibitors [2].

Key Intermediate in the Established Synthesis of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors

Procuring this compound is justified when following or replicating the synthetic routes described in the literature for this class of bioactive molecules. A patent from Abbott Laboratories (2009) details a multi-step sequence that explicitly uses a 5-iodoimidazo[2,1-b]thiazole intermediate to install an acetyl group via Stille coupling, ultimately leading to potent EGFR(L858R) inhibitors [2]. In this scenario, the compound is not a general-purpose building block but a precise, documented requirement for a known, successful synthetic pathway.

Medicinal Chemistry Exploration of the Imidazo[2,1-b]thiazole 5-Position Pharmacophore

SAR studies have established the 5-position of the imidazo[2,1-b]thiazole core as a critical site for modulating biological activity, particularly antitumor potency [3]. Procuring 2-bromo-5-iodoimidazo[2,1-b]thiazole is a strategic starting point for any medicinal chemistry program aiming to explore this productive chemical space. The iodine atom provides a versatile synthetic handle for introducing diverse functional groups at the 5-position, enabling the rapid exploration of SAR around this key pharmacophoric element. This is a more efficient approach than de novo synthesis of each 5-substituted analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodoimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.